Cas no 306935-80-8 (Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy-)
306935-80-8 structure
Product Name:Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy-
CAS-nummer:306935-80-8
MF:C23H27NO5
MW:397.464186906815
CID:303441
PubChem ID:68363
Update Time:2025-06-07
Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy-
- 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline
- SMR000567996
- Oktaverin
- FT-0620856
- Tox21_111881
- Octaverine [INN:BAN:DCF]
- SCHEMBL25619
- Octaverine
- NS00033214
- CS-0322938
- Octaverina
- OCTAVERINE [INN]
- Ottaverina [DCIT]
- OCTAVERINE [WHO-DD]
- 5-(6,7-Dimethoxyisoquinolin-1-yl)-1,2,3-triethoxybenzene, 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-2-azanaphthalene
- MLS001182275
- NGIFHAUKQGDVSR-UHFFFAOYSA-N
- PS-6979
- Q27295959
- CCG-245778
- ZZE2Y51ZIZ
- Octaverinum [INN-Latin]
- OCTAVERINE [MI]
- UNII-ZZE2Y51ZIZ
- BIDD:GT0613
- DTXCID9026213
- 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-isoquinoline hydrochloride
- AKOS025393428
- CAS-549-68-8
- Octaverina [INN-Spanish]
- MFCD00118512
- Oktaverine
- A820528
- Octaverinum
- CHEMBL1450290
- DTXSID1046213
- NCGC00160538-01
- EINECS 208-976-1
- HMS2856M09
- Ottaverina
- 549-68-8
- 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinolin
- MLS006011683
- Isoquinoline, 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-
- 306935-80-8
-
- Inchi: 1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3
- InChI-sleutel: NGIFHAUKQGDVSR-UHFFFAOYSA-N
- LACHT: O(CC)C1C(=C(C=C(C=1)C1C2C=C(C(=CC=2C=CN=1)OC)OC)OCC)OCC
Berekende eigenschappen
- Exacte massa: 397.18900
- Monoisotopische massa: 397.18892296g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 9
- Complexiteit: 462
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 59Ų
Experimentele eigenschappen
- Smeltpunt: 98 °C
- PSA: 59.04000
- LogboekP: 5.11510
Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM267454-5g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
306935-80-8 | 97% | 5g |
$454 | 2021-08-18 | |
| Chemenu | CM267454-10g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
306935-80-8 | 97% | 10g |
$738 | 2021-08-18 | |
| Chemenu | CM267454-1g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
306935-80-8 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM267454-5g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
306935-80-8 | 97% | 5g |
$*** | 2023-03-30 | |
| Ambeed | A634697-1g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
306935-80-8 | 97% | 1g |
$163.0 | 2024-04-20 | |
| Ambeed | A634697-5g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
306935-80-8 | 97% | 5g |
$488.0 | 2024-04-20 |
Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy- Gerelateerde literatuur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
306935-80-8 (Isoquinoline,1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxy-) Gerelateerde producten
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- 93940-25-1(Isoquinoline,1-(3,4-diethoxyphenyl)-6,7-diethoxy-, hydrochloride (1:1))
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- 15547-50-9(Isoquinoline,1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-)
- 549-68-8(Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-)
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